molecular formula C11H8BrNO3 B13127771 2-(8-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid

2-(8-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid

Katalognummer: B13127771
Molekulargewicht: 282.09 g/mol
InChI-Schlüssel: CEVFSCYLHCKYMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(8-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid typically involves the reaction of 8-bromoquinoline-2,4-dione with a suitable acetic acid derivative. One common method includes the use of diethyl malonate and aromatic amines in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(8-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and biological studies.

Wissenschaftliche Forschungsanwendungen

2-(8-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(8-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxyquinoline: Known for its antimicrobial properties.

    4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

    2,4-Dihydroxyquinoline: Studied for its biological activities.

Uniqueness

2-(8-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid is unique due to the presence of the bromine atom and the acetic acid moiety, which confer distinct chemical and biological properties compared to other quinoline derivatives .

Eigenschaften

Molekularformel

C11H8BrNO3

Molekulargewicht

282.09 g/mol

IUPAC-Name

2-(8-bromo-2-oxo-1H-quinolin-4-yl)acetic acid

InChI

InChI=1S/C11H8BrNO3/c12-8-3-1-2-7-6(5-10(15)16)4-9(14)13-11(7)8/h1-4H,5H2,(H,13,14)(H,15,16)

InChI-Schlüssel

CEVFSCYLHCKYMP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C=C2CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.